molecular formula C7H5BrClNO2 B8136597 Methyl 4-bromo-5-chloropicolinate

Methyl 4-bromo-5-chloropicolinate

Cat. No.: B8136597
M. Wt: 250.48 g/mol
InChI Key: QVYBWVHZDVYSTA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloropicolinate (CAS: 1256834-36-2) is a halogenated picolinate ester with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.5 g/mol. It is synthesized as a high-purity compound (97%) and is available in quantities of 250 mg, 1 g, and 5 g . The structure features a pyridine ring substituted with bromine at the 4-position, chlorine at the 5-position, and a methyl ester group at the 2-position. This compound is widely used as an intermediate in pharmaceutical and agrochemical research due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

methyl 4-bromo-5-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYBWVHZDVYSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Methyl Picolinate

The synthesis begins with methyl picolinate, where bromination introduces a bromine atom at the 4-position of the pyridine ring. Industrial-scale processes often employ continuous flow reactors to enhance reaction control and minimize side products.

Key Conditions :

  • Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃).

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Reaction Time : 4–6 hours under inert atmosphere.

Challenges :

  • Competing bromination at adjacent positions necessitates careful stoichiometry.

  • Excess bromine leads to di-brominated byproducts, requiring purification via fractional distillation.

Chlorination of 4-Bromopicolinate Intermediate

Following bromination, chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) . Selectivity is ensured by steric hindrance from the pre-existing bromine atom.

Optimized Protocol :

  • Dissolve 4-bromopicolinate in anhydrous DCM (1:10 w/v).

  • Add SO₂Cl₂ (1.1 equiv) dropwise at −10°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-cold water and extract with DCM.

Yield : 70–85% after column chromatography (hexane/ethyl acetate, 4:1).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors for bromination and chlorination, offering:

  • Enhanced Heat Transfer : Critical for exothermic halogenation reactions.

  • Reduced Residence Time : Minimizes degradation of sensitive intermediates.

Operational Parameters :

ParameterBrominationChlorination
Temperature25°C−10°C
Pressure1 atm1 atm
Flow Rate (mL/min)5030

Purification and Isolation

Crude product is purified via silica gel chromatography or crystallization :

  • Crystallization Solvent : Ethanol/water (3:1) yields >95% purity.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves mono-halogenated isomers.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-3), 8.10 (s, 1H, H-6), 4.00 (s, 3H, OCH₃).

  • ¹³C NMR : 165.2 (C=O), 152.1 (C-4), 148.9 (C-5).

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

  • Retention Time : 6.8 minutes.

Purity Assessment

Mass Spectrometry (MS) :

  • ESI-MS : m/z 250.48 [M+H]⁺, isotopic pattern confirms Br/Cl presence.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Batch Bromination6590Low
Flow Reactor8598High
Crystallization9599Moderate

Key Insight : Continuous flow systems outperform batch methods in yield and purity, albeit with higher initial capital investment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 4-bromo-5-chloropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The reactivity and applications of methyl picolinate derivatives are heavily influenced by the type and position of substituents. Below is a comparative analysis of Methyl 4-bromo-5-chloropicolinate and its analogs:

Table 1: Key Properties of this compound and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Purity
This compound 1256834-36-2 C₇H₅BrClNO₂ 250.5 4-Br, 5-Cl 97%
Methyl 5-bromopicolinate 29682-15-3 C₇H₆BrNO₂ 216.03 5-Br N/A
Methyl 4-bromo-5-methoxypicolinate 1256803-62-9 C₈H₈BrNO₃ 262.06 4-Br, 5-OCH₃ 97%
Methyl 4-chloropicolinate N/A C₇H₆ClNO₂ 171.58 4-Cl 97%

Data Sources :

Key Observations:

Substituent Effects :

  • The bromine and chlorine in this compound are electron-withdrawing groups (EWGs), enhancing the electrophilicity of the pyridine ring and stabilizing the ester group against hydrolysis compared to analogs like Methyl 4-chloropicolinate (single EWG) .
  • Replacing the 5-chloro group with a methoxy group (as in Methyl 4-bromo-5-methoxypicolinate) introduces an electron-donating effect, which may reduce electrophilicity but increase solubility in polar solvents .

Molecular Weight and Steric Effects :

  • The additional halogen (Br) in this compound increases its molecular weight by ~34.5 g/mol compared to Methyl 5-bromopicolinate. This higher weight may influence crystallization behavior and bioavailability .
  • Steric hindrance from the 4-Br and 5-Cl substituents could slow down nucleophilic aromatic substitution reactions compared to less-substituted analogs like Methyl 4-chloropicolinate .
Cross-Coupling Reactions :
  • This compound is a preferred substrate for Suzuki-Miyaura couplings due to the presence of bromine, which is more reactive than chlorine in such reactions. This dual halogenation allows sequential functionalization .
  • In contrast, Methyl 5-bromopicolinate (single Br substituent) is less versatile for multi-step derivatization but is more reactive in single-step couplings .
Hydrolysis Stability :
  • The ester group in this compound is more resistant to hydrolysis under basic conditions compared to Methyl 4-chloropicolinate, owing to the stronger electron-withdrawing effects of Br and Cl .

Biological Activity

Methyl 4-bromo-5-chloropicolinate is a halogenated derivative of picolinic acid, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C₇H₅BrClNO₂
  • Molecular Weight: 250.48 g/mol
  • Key Features: The compound features bromine and chlorine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, affecting the compound's reactivity and interactions with biomolecules. These interactions are crucial for influencing biological pathways, particularly in drug metabolism and enzyme inhibition.

Biological Activities

  • Enzyme Inhibition:
    • This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the pharmacokinetics of co-administered drugs metabolized by this enzyme, highlighting its significance in drug-drug interactions .
  • Antimicrobial Activity:
    • Studies have shown that derivatives of picolinic acid, including this compound, exhibit antimicrobial properties against various pathogens. The compound's structural features enhance its activity against both bacterial and fungal strains .
  • Anticancer Potential:
    • Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against lung (A-549) and cervical (HeLa) cancer cell lines, with significant morphological changes observed in treated cells . The compound's IC50 values suggest potent inhibitory effects on cancer cell growth.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological similarities between this compound and related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₇H₅BrClNO₂Bromine and chlorine on pyridine ringCYP1A2 inhibitor, antimicrobial
Methyl 6-bromo-4-chloropicolinateC₇H₅BrClNO₂Similar structure but different substitution patternAntimicrobial, potential anticancer
Methyl 4-fluoro-5-chloropicolinateC₇H₅ClFNO₂Fluorine instead of bromineModerate antimicrobial activity

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • A study published in ACS Omega explored various halogenated picolinic acid derivatives for their anticancer activities. This compound exhibited significant cytotoxicity against A-549 and HeLa cell lines, suggesting its potential as a therapeutic agent .
  • Another research effort highlighted the compound's role as a CYP1A2 inhibitor, emphasizing its importance in understanding drug metabolism . The implications for pharmacokinetics are critical for developing safer drug formulations.

Q & A

Q. What are the key spectroscopic markers for characterizing Methyl 4-bromo-5-chloropicolinate, and what analytical methods are recommended?

To confirm the identity and purity of this compound (CAS 1256834-36-2), use the following:

  • NMR Spectroscopy : Look for signals corresponding to the methyl ester group (~3.9 ppm for CH3O\text{CH}_3\text{O}), aromatic protons in the pyridine ring (6.8–8.5 ppm), and halogen substituents (Br and Cl) via 13C^{13}\text{C}-NMR peaks at ~110–150 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak should appear at m/z 249.9 (C7_7H5_5BrClNO2+_2^+) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>97% by HPLC) .

Q. What are the optimal storage conditions to maintain the compound’s stability over time?

Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis of the ester group or halogen displacement. Conduct stability studies using accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to validate shelf life .

Q. How can substitution reactions at the bromine and chlorine positions be designed for derivatization?

  • Nucleophilic Aromatic Substitution : Use amines (e.g., NH3_3/CuI in DMF at 80°C) or thiols (e.g., NaSH in ethanol under reflux) for bromine substitution. Chlorine is less reactive but can be displaced under harsher conditions (e.g., Pd-catalyzed coupling) .
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) selectively targets the bromine site .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized to minimize byproducts?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd2_2(dba)3_3 vs. PdCl2_2) to enhance selectivity for bromine over chlorine.
  • Solvent Effects : Polar aprotic solvents (DMAc, NMP) improve reaction rates but may increase side reactions; use additives like TBAB to stabilize intermediates .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement () and ORTEP-3 () for visualizing anisotropic displacement parameters. Key steps:
    • Grow crystals via slow evaporation in dichloromethane/hexane.
    • Collect data at 100 K to reduce thermal motion artifacts.
    • Validate the structure using R-factor convergence (<0.05) and Hirshfeld surface analysis .

Q. How can researchers resolve discrepancies in reported reaction yields for halogen-selective substitutions?

  • Controlled Replicate Studies : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify critical variables.
  • Isotopic Labeling : Use 13C ^{13}\text{C}-labeled starting materials to track substituent migration via NMR .
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies for bromine vs. chlorine substitution pathways .

Q. What strategies mitigate challenges in synthesizing chiral derivatives from this compound?

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) with Pd or Cu catalysts to induce enantioselectivity in cross-couplings .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the ester group while retaining stereochemical integrity .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s reactivity in complex biological systems?

  • Proteomic Profiling : Incubate the compound with cell lysates and use click chemistry (e.g., azide-alkyne cycloaddition) to tag interacting proteins for LC-MS/MS identification .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and identify major metabolites .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Multivariate Analysis (MVA) : Apply PCA or PLS to correlate impurity profiles (HPLC data) with reaction conditions .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce variability .

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